Home > Products > Building Blocks P15217 > (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid - 31385-63-4

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Catalog Number: EVT-439780
CAS Number: 31385-63-4
Molecular Formula: C6H5BrN2O4
Molecular Weight: 249.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)yl) propionic acid methyl ester

Compound Description: This compound is a methyl ester derivative of a pyrimidine carboxylic acid. The crystal structure of this compound has been determined. []

Relevance: This compound shares the core 5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl structure with (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. The primary difference lies in the length of the carboxylic acid side chain, with this compound having a propionic acid methyl ester substituent instead of the acetic acid group found in the target compound. []

(S)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate

Compound Description: This compound is an enantiomer synthesized using 5-fluorouracil-1-yl acetic acid and L-alanine methyl ester with DIC/HOBt as a coupling reagent. []

Relevance: This compound and (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid both belong to the class of pyrimidine derivatives containing a carboxylic acid side chain. The key difference lies in the substitution at the 5-position of the pyrimidine ring (fluorine in this compound versus bromine in the target compound) and the presence of an acetamido propanoate group attached to the acetic acid side chain. []

(R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate

Compound Description: This compound is an enantiomer, synthesized similarly to its (S)- counterpart, using D-alanine methyl ester instead of L-alanine methyl ester. []

Relevance: Like the (S)-enantiomer, this compound shares the same core pyrimidine structure and carboxylic acid functionality with (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. The differences lie in the fluorine substitution at the 5-position of the pyrimidine ring and the acetamido propanoate group attached to the acetic acid side chain. []

(S)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid

Compound Description: This enantiomer was synthesized from L-tyrosine methyl ester, with 5-fluorouracil-1-yl acetic acid as an intermediate. It demonstrated some selective anti-tumor activity in vitro. []

Relevance: This compound is structurally related to (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid through their shared pyrimidine core and carboxylic acid functionality. Variations are observed in the halogen substitution at the 5-position of the pyrimidine (fluorine instead of bromine), the addition of an acetamido group, and the presence of a 3-(4-hydroxyphenyl) substituent on the propanoic acid side chain. []

(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

Compound Description: This compound was synthesized from D-tyrosine ethyl ester, with 5-fluorouracil-1-yl acetic acid as an intermediate. It demonstrated some selective anti-tumor activity in vitro. []

α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl) acetyl]amino}pentanedioic acid

Compound Description: This compound was synthesized via a peptide coupling reaction using 5-fluorouracil-1-yl acetic acid and L-glutamic acid. []

Relevance: This compound is structurally related to (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid through the presence of a 5-halo-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl moiety. The differences are a fluorine atom instead of bromine at the 5-position and the attachment of an α-{[(acetyl]amino}pentanedioic acid group instead of an acetic acid group to the pyrimidine ring. []

α-{[(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl]amino}-2-methyl Pentanoic Acid

Compound Description: This compound was synthesized using 5-fluorouracil-1-yl acetic acid and L-leucine as starting materials. []

Relevance: This compound and (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid both belong to the group of pyrimidine derivatives with a carboxylic acid side chain. They differ in the halogen at the 5-position of the pyrimidine ring (fluorine instead of bromine) and the addition of an α-{[(acetyl]amino}-2-methyl pentanoic acid group instead of an acetic acid to the pyrimidine ring. []

α-{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid

Compound Description: This novel compound was synthesized by a peptide coupling reaction using 5-fluorouracil-1-yl acetic acid and L-valine acid. []

α-{[(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic Acid

Compound Description: This compound was synthesized via the carbodiimide method using 5-fluorouracil-1-yl acetic acid and L-phenylalanine. []

Relevance: Similar to (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, this compound possesses a core structure consisting of a pyrimidine ring with a carboxylic acid side chain. The differences lie in the halogen at the 5-position of the pyrimidine (fluorine instead of bromine) and the addition of an α-{[(acetyl]amino}benzylpropanoic acid group instead of an acetic acid to the pyrimidine ring. []

5-Fluoro-1-(tetrahydro-furan-2-yl)-1H-pyridine-2,4-dione

Compound Description: This compound was used, alongside (5-fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, to synthesize eight novel glucoside-containing 5-fluorouracil derivatives. []

4-{1-[2-Hydroxymethyl-5-(5 methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-3-yl]-1H[1,2,3]triazol-4-ylmethoxy}-3-methoxy-benzaldehyde

Compound Description: This derivative of Vanillin displayed notable antiquorum-sensing activity against Chromobacterium violaceum. []

2-[3,4-dihydro-5-methyl-2,4-dioxopyrimidin-1(2H)- yl]-acetaldehyde

Compound Description: This compound was used as a key intermediate in the synthesis of peptide nucleic acid (PNA) analogues for antiviral activity testing against hepatitis B virus (HBV). []

Relevance: This compound shares a close structural resemblance to (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. Both compounds feature a 2,4-dioxopyrimidin-1(2H)-yl core. The primary distinction lies in the substituent at the 1-position of the pyrimidine ring, with this compound having an acetaldehyde group instead of the acetic acid group found in the target compound. Additionally, the target compound has a bromine atom at the 5-position, which is absent in this compound. []

Overview

(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound belonging to the pyrimidine family. This compound features a bromine atom at the 5-position and two carbonyl groups at the 2 and 4 positions of the pyrimidine ring. Its molecular formula is C6H5BrN2O4C_6H_5BrN_2O_4 and it has a molecular weight of approximately 249.02 g/mol . The compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for various bioactive molecules.

Source

The compound can be sourced from chemical suppliers and research institutions, with references available in chemical databases such as PubChem and ChemBK . Its CAS number is 31385-63-4, which is used for identification in various chemical registries.

Classification

(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is classified as a pyrimidine derivative. Pyrimidines are nitrogen-containing heterocycles that are integral to many biological processes, including DNA and RNA synthesis. This compound specifically falls under the category of dioxopyrimidines due to the presence of two carbonyl groups.

Synthesis Analysis

Methods

The synthesis of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves cyclization reactions that create the pyrimidine ring structure. One common synthetic route includes the condensation of appropriate aldehydes or ketones with urea or thiourea derivatives in the presence of acidic or basic catalysts.

Technical Details:

  1. Reagents: Brominated compounds, urea or thiourea, acetic acid.
  2. Conditions: The reaction may require heating under reflux conditions to facilitate cyclization.
  3. Purification: The product can be purified through recrystallization or chromatography methods.
Molecular Structure Analysis

The molecular structure of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Structure Data

  • Molecular Formula: C6H5BrN2O4C_6H_5BrN_2O_4
  • Molecular Weight: 249.02 g/mol
  • InChI Key: InChI=1S/C6H5BrN2O4/c7-3-1-2(8)4(10)6(12)11-5(3)9/h1H,(H,10,11)(H,12)

These structural details indicate the presence of functional groups that contribute to its reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is influenced by its functional groups.

Reactions

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  2. Condensation Reactions: The carbonyl groups can participate in condensation reactions to form larger heterocyclic compounds.
  3. Reactions with Amines: The carboxylic acid group can react with amines to form amides.

Technical Details: These reactions typically require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.

Mechanism of Action

The mechanism of action for (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with biological targets at the molecular level.

Process

  1. Enzyme Inhibition: Compounds like this may inhibit enzymes involved in nucleic acid synthesis.
  2. Cellular Uptake: The compound's structure may allow it to be taken up by cells efficiently.
  3. Biological Activity: It may exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Predictive models suggest that its melting point lies within a range typical for similar pyrimidine derivatives .

Applications

(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has notable applications in scientific research:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing various pharmaceuticals.
  2. Anticancer Research: Studies have indicated potential anticancer properties through mechanisms involving nucleic acid interference.
  3. Biochemical Studies: Useful in exploring enzyme interactions and metabolic pathways related to pyrimidine metabolism.

This compound exemplifies the versatility of pyrimidine derivatives in drug development and biological research contexts.

Synthetic Methodologies and Optimization

Bromination Strategies for Pyrimidinone Precursors

Bromination at the C5 position of the pyrimidinone ring represents the most critical functionalization step in synthesizing the target compound. Electrophilic bromination using molecular bromine (Br₂) in glacial acetic acid remains the predominant method, with reaction times typically exceeding 24 hours for complete conversion [8]. This approach yields the 5-brominated intermediate with 75-85% efficiency when performed on uracil derivatives like 6-amino-2-thiouracil. The reaction mechanism proceeds through an electrophilic addition-elimination pathway, where bromonium ion attack at the electron-rich C5-C6 double bond is facilitated by the activating carbonyl groups [8]. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) offer milder conditions but demonstrate reduced regioselectivity and increased dibromination byproduct formation (15-22%). Temperature control proves crucial in minimizing hydrolysis of the acetic acid moiety during bromination, with optimal yields obtained at 20-25°C [7]. Post-reaction processing typically involves precipitation in ice-water followed by recrystallization from methanol to achieve >95% purity [8].

Table 1: Comparative Analysis of Bromination Methods for Pyrimidinone Substrates

Brominating AgentSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Key Impurities
Br₂Glacial acetic acid252485Dibromide (≤5%)
NBSDMF0-51278Dibromide (15-22%)
Br₂/PyridineChloroform40870N-alkylated product

Multicomponent Reaction-Based Synthesis for Enhanced Efficiency

Multicomponent reactions (MCRs) provide convergent pathways to construct the brominated pyrimidinone core simultaneously with the acetic acid side chain. The Groebke-Blackburn-Bienaymé reaction demonstrates particular utility by enabling one-pot assembly of the functionalized pyrimidine skeleton from brominated isocyanides, aminoazines, and carbonyl compounds . This approach reduces intermediate isolation steps and improves atom economy by 25-40% compared to sequential synthesis routes. Microwave-assisted MCR protocols significantly accelerate reaction kinetics, achieving complete conversion within 30 minutes versus 24 hours under conventional heating [8]. Key challenges include controlling regiochemistry during heterocycle formation and minimizing decarboxylation side reactions when incorporating the acetic acid functionality. Recent advances demonstrate that immobilized Lewis acid catalysts (e.g., Zn²⁺-montmorillonite) enhance regioselectivity (>95%) while suppressing decarboxylation to <3% [6]. These MCR approaches typically achieve 65-75% overall yields with reduced solvent consumption and purification requirements .

Carboxylation Techniques for Acetic Acid Moiety Introduction

The introduction of the acetic acid moiety employs two principal strategies: direct alkylation using haloacetate reagents and transition metal-catalyzed carboxylation. Direct N-alkylation of 5-bromouracil precursors with ethyl bromoacetate in polar aprotic solvents (DMF, acetonitrile) in the presence of inorganic bases (K₂CO₃, Cs₂CO₃) achieves 70-80% yields [3] [8]. This method requires careful stoichiometric control to prevent O-alkylation and subsequent formation of isomeric impurities. Subsequent alkaline hydrolysis (NaOH/EtOH-H₂O) converts the ester to the free acid with near-quantitative efficiency. Alternatively, palladium-catalyzed carboxylation using chloroacetic acid and CO insertion under pressure offers a single-step approach but suffers from catalyst decomposition (15-20% Pd loss) and requires specialized equipment [6]. Carbodiimide-mediated coupling between 5-bromouracil and carboxymethyl synthons provides an orthogonal approach that preserves acid-sensitive functional groups, albeit with higher reagent costs [9].

Table 2: Carboxylation Methods for Acetic Acid Moiety Installation

MethodReagents/ConditionsYield (%)Key AdvantagesLimitations
Direct N-alkylationEthyl bromoacetate, K₂CO₃, DMF, 80°C75-80Simplicity, scalabilityO-alkylation impurities (10-15%)
Transition metal carboxylationPd(OAc)₂, CO (20 atm), chloroacetic acid65Single-step conversionCatalyst cost, specialized equipment
Carbodiimide couplingDCC/DMAP, HOCH₂COOH, CH₂Cl₂70Mild conditions, no isomerizationHigh reagent cost, water-sensitive

Comparative Analysis of Solvent Systems and Catalysts in One-Pot Syntheses

Solvent selection critically influences reaction efficiency in one-pot syntheses of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. Polar aprotic solvents (DMF, DMSO, acetonitrile) facilitate both bromination and alkylation steps but promote decarboxylation at elevated temperatures (>80°C). Protic solvents like ethanol improve carboxylate solubility but decrease bromination rates by 40% due to hydrogen bonding competition [6]. Catalyst screening reveals that organic bases (triethylamine, DBU) outperform inorganic carbonates in alkylation steps, reducing reaction times from 24 hours to 6 hours while maintaining 85-90% yields [8]. Phase-transfer catalysts (tetrabutylammonium bromide) enable biphasic reactions in toluene-water systems, simplifying product isolation but introducing additional purification requirements to remove catalyst residues. Microwave irradiation in DMF with catalytic KI (5 mol%) achieves complete conversion within 1 hour, reducing solvent consumption by 60% compared to conventional reflux methods [6].

Table 3: Solvent and Catalyst Optimization in One-Pot Synthesis

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)Byproduct Formation
DMFTriethylamine80688Decarboxylation (5%)
AcetonitrileK₂CO₃822475O-Alkylation (12%)
Ethanol/H₂ONone781870Hydrolysis (8%)
Toluene/H₂OTBAB851282Catalyst residues (3%)

Scalability Challenges in Industrial Production

Scale-up beyond laboratory synthesis presents multiple challenges in producing (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. Bromine handling constraints necessitate specialized containment systems and corrosion-resistant reactors (Hastelloy or glass-lined steel), increasing capital expenditure by 40% compared to non-halogenated processes [1]. Intermediate purification becomes problematic at multi-kilogram scales, where chromatography proves impractical and recrystallization yields decrease due to amplified impurity profiles. Process analytical technology (PAT) monitoring reveals that dimeric impurities increase exponentially above 20 kg batch size, requiring additional crystallization steps that reduce overall yield to 55-60% [6]. Thermal stability studies show decomposition onset at 110°C, necessitating precise temperature control during solvent removal steps. Supply chain limitations for 5-bromouracil precursors further complicate production scheduling, with lead times exceeding 12 weeks for pharmaceutical-grade material [1] [2]. Continuous flow chemistry approaches offer promising solutions by minimizing bromine inventory and improving heat transfer, with recent pilot studies demonstrating 85% yield at 100 kg/month throughput [6].

Properties

CAS Number

31385-63-4

Product Name

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

IUPAC Name

2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetic acid

Molecular Formula

C6H5BrN2O4

Molecular Weight

249.02 g/mol

InChI

InChI=1S/C6H5BrN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13)

InChI Key

GQNBZFSPZLGPFF-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1CC(=O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.